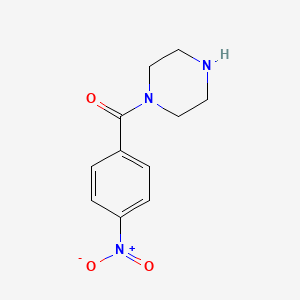

1-(4-Nitrobenzoyl)piperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQSQKKHPVVUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337813 | |

| Record name | 1-(4-Nitrobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72141-41-4 | |

| Record name | 1-(4-Nitrobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72141-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-(4-Nitrobenzoyl)piperazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for researchers in the field.

Core Chemical Properties

This compound is a derivative of piperazine, a class of compounds widely recognized for their presence in biologically active molecules. The introduction of the 4-nitrobenzoyl group significantly influences the electronic and steric properties of the piperazine ring, making it a key intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 72141-41-4 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₃ | Calculated |

| Molecular Weight | 235.24 g/mol | [1] |

| IUPAC Name | (4-nitrophenyl)(piperazin-1-yl)methanone | N/A |

| InChI Key | HIQSQKKHPVVUEJ-UHFFFAOYSA-N | [1] |

Molecular Structure and Crystallography

The structure of this compound is characterized by a piperazine ring acylated at one of its nitrogen atoms with a 4-nitrobenzoyl group. The nitro group, being a strong electron-withdrawing substituent, plays a crucial role in the molecule's reactivity and potential biological activity.[1]

Crystallographic studies have shown that this compound crystallizes in the monoclinic system with the space group C2/c.[1] X-ray diffraction analysis confirms that in the solid state, the piperazine ring adopts a chair conformation.[1] The rotational conformation around the amide bond is a key structural feature.[1]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Spectroscopic Data

| Spectroscopic Data (for a related derivative) | |

| IR (KBr, cm⁻¹) | 3073, 2961, 1643, 1358, 1283[2][3] |

| ¹H-NMR (DMSO, 400 MHz) δ (ppm) | 2.68 (br s, 2H), 3.00 (br s, 2H), 3.50 (br s, 2H), 4.11 (br s, 2H), 5.13 (s, 1H), 7.39–7.44 (m, 4H), 7.62–7.64 (m, 4H), 7.94 (s, 5H), 13.36 (s, 1H)[2] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] The efficiency of this reaction is dependent on factors such as temperature, reaction time, and the purification method.[1]

A Representative Experimental Protocol:

-

Dissolution: Dissolve piperazine and triethylamine in chloroform.

-

Cooling: Cool the mixture to 0 °C.

-

Addition: Slowly add 4-nitrobenzoyl chloride to the cooled solution.

-

Reaction: Stir the reaction mixture for 2 hours at 0 °C, followed by an additional 2 hours at room temperature.[1]

-

Work-up: After the reaction is complete, the mixture is typically washed with water and the organic layer is separated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis workflow for this compound.

Role in Medicinal Chemistry and Drug Discovery

N-acylated piperazine scaffolds are of significant interest in drug discovery due to their prevalence in a wide array of biologically active compounds, including those with anticancer, antifungal, and antibacterial properties.[1] The acylation of the piperazine ring can greatly impact a compound's biological activity and pharmacokinetic properties.[1] this compound serves as a key intermediate for synthesizing more complex molecules with potential pharmacological applications.[1] The nitro group can be a critical feature for biological activity or can be chemically modified, for example, through reduction to an amino group, to create further derivatives.[1]

Logical relationship of N-acylated piperazines in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperazine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrobenzoyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic pathways, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Core Synthesis Pathway: Acylation of Piperazine with 4-Nitrobenzoyl Chloride

The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] This reaction involves the attack of the nucleophilic secondary amine of the piperazine ring on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, which involves a tetrahedral intermediate. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms in piperazine attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A base, such as triethylamine, removes the proton from the newly acylated nitrogen atom, yielding the final product, this compound, and triethylammonium chloride.

References

A Technical Guide to the Biological Activity of 1-(4-Nitrobenzoyl)piperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 1-(4-nitrobenzoyl)piperazine and its derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatization with a nitrobenzoyl group has yielded compounds with significant potential in various therapeutic areas, most notably oncology.

Synthesis and Chemical Profile

The core structure of this compound is typically synthesized via a nucleophilic acyl substitution reaction. This common and efficient method involves the acylation of piperazine with 4-nitrobenzoyl chloride.

General Synthesis of this compound

The primary synthesis route involves reacting piperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable organic solvent like chloroform or dichloromethane.[1] The reaction is often initiated at a reduced temperature (0-5 °C) and then allowed to proceed at room temperature to ensure controlled reaction kinetics and maximize yield.[1]

Synthesis of N,N'-Disubstituted Derivatives

Many biologically active derivatives feature substitutions on both nitrogen atoms of the piperazine ring. For instance, a prominent series of anticancer compounds was synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with various substituted benzoyl chlorides, including 4-nitrobenzoyl chloride, to yield 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1]

Biological Activities

Research has unveiled a broad spectrum of biological activities for this class of compounds, with anticancer effects being the most extensively studied. The presence of the electron-withdrawing nitro group on the benzoyl ring is often crucial for the observed potency.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3]

Mechanism of Action: While not fully elucidated for all derivatives, the proposed anticancer mechanisms include the induction of apoptosis and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly proliferating cancer cells.[1] The planar nitrobenzoyl moiety may facilitate intercalation with DNA, contributing to this effect.

A key study evaluated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine compounds (designated 5a-g), where compound 5e was the 4-nitro derivative. These compounds were tested against a large panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[3] The results showed significant, dose-dependent growth inhibition across multiple cell lines.[3] Related studies on this class of molecules reported IC50 values ranging from 0.31 to 120.52 µM against various breast cancer cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity for a representative this compound derivative and related analogs.

| Compound ID | R-Group (at position 4 of benzoyl ring) | Target Cancer Type | Activity Range (IC50) | Reference |

| 5e | -NO₂ | Breast, Liver, Colon, etc. | Significant growth inhibition at 2.5-40 µM | [3] |

| Analog Series | Various (-Cl, -F, -Br, etc.) | Breast Cancer (MCF7, BT20, etc.) | 0.31 – 120.52 µM | [4] |

Antimicrobial Activity

The piperazine scaffold is a component of numerous antimicrobial agents. Derivatives of this compound are also being explored for these properties. Studies on structurally related compounds indicate that electron-withdrawing groups, such as the nitro group, often enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

The table below presents Minimum Inhibitory Concentration (MIC) data for structurally related nitrophenylpiperazine derivatives.

| Derivative Structure | Pathogen | Activity (MIC) | Reference |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | [2] |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | [2] |

Other Potential Activities

-

Antiviral: Given that the piperazine heterocycle is present in several approved antiviral drugs, derivatives of this compound have been considered for potential antiviral applications, including against HIV-1.[1]

-

Central Nervous System (CNS): Some studies suggest that nitro-substituted piperazine derivatives may possess a higher binding affinity for serotonin receptors (e.g., 5-HT1A), indicating potential for development as anxiolytic or antidepressant agents.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key assays used to evaluate the biological activity of these compounds.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is widely used to measure drug-induced cytotoxicity and cell proliferation.

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with the this compound derivatives at a range of concentrations (e.g., 2.5, 5, 10, 20, 40 µM) and incubated for a period of 72 hours.[3]

-

Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10-30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization and Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at approximately 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the compound are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Controls: Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and potent class of biologically active molecules. The research landscape is dominated by their significant anticancer activity, with several derivatives demonstrating low micromolar efficacy against a broad panel of human cancer cell lines. The established synthetic routes are robust, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for their anticancer effects. Furthermore, exploring their potential in antimicrobial and CNS-related therapies could open new avenues for drug development. Optimization of pharmacokinetic and toxicological profiles will be paramount for translating these promising compounds from the laboratory to clinical applications.

References

The Pharmacological Profile and Therapeutic Potential of 1-(4-Nitrobenzoyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. The introduction of a 4-nitrobenzoyl moiety to this versatile heterocycle yields 1-(4-Nitrobenzoyl)piperazine, a compound that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its potential applications in oncology, neuropharmacology, and anti-inflammatory therapy. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to serve as a critical resource for researchers engaged in the exploration of this chemical scaffold for novel drug discovery.

Introduction

Piperazine and its derivatives are integral components in the design and development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties. The N-acylated piperazine scaffold, in particular, offers a valuable platform for structure-activity relationship (SAR) studies, as modifications to the acyl group can significantly modulate the compound's interaction with biological targets.[1] The presence of a 4-nitrobenzoyl group in this compound introduces a potent electron-withdrawing feature, which can influence the molecule's electronic properties and its binding affinity to various receptors.[1] This guide aims to consolidate the current understanding of the pharmacological characteristics of this compound and its analogues, providing a foundation for future research and development.

Synthesis

The primary and most common method for synthesizing this compound is through the direct acylation of piperazine. This nucleophilic acyl substitution reaction typically involves reacting piperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is often carried out at a reduced temperature (0-5°C) initially and then allowed to proceed at room temperature.[2]

A general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted analog, involves dissolving 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane, cooling the solution, and then adding triethylamine. The respective benzoyl chloride is subsequently added, and the reaction mixture is stirred for several hours at room temperature.[2] Purification is typically achieved through column chromatography.[2]

Pharmacological Profile

The pharmacological profile of this compound and its derivatives has been explored across several therapeutic areas. While specific quantitative data for the parent compound is limited in the public domain, studies on closely related analogues provide significant insights into its potential activities.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] The piperazine scaffold itself is a component of several approved anticancer agents.[1] The addition of the 4-nitrobenzoyl group is thought to potentially enhance anticancer activity, possibly through mechanisms such as DNA intercalation or the inhibition of topoisomerase enzymes, which are critical for cancer cell proliferation.[1]

A study focusing on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives investigated their cytotoxic activity against a panel of human cancer cell lines.[2] The nitro-substituted derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5e) , exhibited significant growth inhibitory activity.[2]

Table 1: Cytotoxicity (IC₅₀) of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5e) Against Various Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HUH7 | Liver | 4.8 ± 0.2 |

| FOCUS | Liver | 5.2 ± 0.5 |

| MAHLAVU | Liver | 6.5 ± 0.8 |

| HEPG2 | Liver | 7.1 ± 0.4 |

| HEP3B | Liver | 8.3 ± 0.6 |

| MCF7 | Breast | 3.9 ± 0.3 |

| BT20 | Breast | 4.5 ± 0.2 |

| T47D | Breast | 5.1 ± 0.4 |

| CAMA-1 | Breast | 6.2 ± 0.7 |

| HCT-116 | Colon | 4.2 ± 0.3 |

| KATO-3 | Gastric | 9.5 ± 1.1 |

| MFE-296 | Endometrial | 7.8 ± 0.9 |

Data presented as mean ± standard deviation from triplicate experiments.

The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.[1]

Neuropharmacological Potential

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors.[1] The electron-withdrawing nature of the nitro group in this compound is suggested to potentially increase its binding affinity for serotonin receptors, such as the 5-HT₁A receptor, due to enhanced dipole interactions.[1] Some 1,4-disubstituted aromatic piperazines have been identified as potent agonists for the 5-HT₁A receptor, a key target for antidepressant medications.[1] However, specific binding affinities (Ki values) and functional activities (EC₅₀/IC₅₀ values) for this compound at these receptors are not yet publicly available.

Anti-inflammatory and Analgesic Potential

Piperazine derivatives are also recognized for their potential as anti-inflammatory and analgesic agents.[1] Preclinical studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory and antinociceptive effects in various models.[1]

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[1] Studies on structurally related 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have shown in vitro antimicrobial activity.[1] It has been observed that compounds with electron-withdrawing groups, such as a nitro group, often exhibit potent antibacterial activity.[1]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used to evaluate the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[2]

Objective: To determine the in vitro cytotoxicity of a compound against various cancer cell lines.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a positive control (e.g., Camptothecin) and incubate for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Receptor Binding Assays (General Protocol)

While specific binding data for this compound is not available, the following represents a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor (e.g., serotonin, dopamine, or GABAA receptors).

Signaling Pathways

Given the potential interaction of this compound derivatives with G-protein coupled receptors (GPCRs) such as serotonin receptors, a plausible mechanism of action involves the modulation of downstream signaling cascades. The following diagram illustrates a generic GPCR signaling pathway that could be activated by a ligand binding to a Gq-coupled receptor, a common signaling mechanism for certain serotonin receptor subtypes.

References

The Versatile Scaffold: A Technical Guide to 1-(4-Nitrobenzoyl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique structural and physicochemical properties, including its ability to modulate solubility and basicity, make it an attractive building block for the design of novel therapeutic agents.[3] Among the vast library of piperazine-containing compounds, 1-(4-nitrobenzoyl)piperazine serves as a particularly valuable starting material and a key structural motif. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's electronic properties and can be a critical feature for biological activity or a versatile handle for further chemical modifications.[5] This guide provides an in-depth overview of the synthesis, pharmacological activities, and therapeutic potential of the this compound scaffold.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the direct acylation of piperazine.[5] This foundational structure offers two key points for diversification: the secondary amine on the piperazine ring and the nitro group on the benzoyl moiety.

General Synthetic Workflow

The synthesis of derivatives typically follows a multi-step process, beginning with the core synthesis and followed by diversification.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1][2]

This protocol describes a common method for N-acylation of a substituted piperazine, which is analogous to the synthesis of many derivatives of the core scaffold.

-

Reaction Setup: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in an appropriate organic solvent (e.g., dichloromethane).

-

Addition of Reagents: Add a suitable base (e.g., triethylamine) to the solution. Then, add the desired 4-substituted benzoyl chloride (in this case, 4-nitrobenzoyl chloride) (1.98 mmol) dropwise to the mixture while stirring.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for a specified time, monitoring the progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane:ethyl acetate mixture as the eluent.[2]

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified product in an organic solvent and bubble hydrogen chloride gas through the solution until precipitation is complete. Filter and dry the resulting solid.[2]

Pharmacological Activities

Derivatives of the this compound scaffold have been investigated for a wide range of biological activities, demonstrating its versatility in drug discovery.[5][6]

Anticancer Activity

The piperazine nucleus is a common feature in many anticancer agents.[2][5] The this compound scaffold has been incorporated into novel compounds evaluated for their cytotoxicity against various cancer cell lines.[1][2][5] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the nitro-substituted compound, were synthesized and showed significant cell growth inhibitory activity.[1][2] The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.[5]

Caption: Workflow for in vitro cytotoxicity screening of synthesized compounds.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells into 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a negative control (vehicle) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

| Compound ID | Substituent on Benzoyl Ring | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 23 | N/A (Vindoline conjugate) | Breast (MDA-MB-468) | 1.00 (GI50) | [7] |

| 25 | N/A (Vindoline conjugate) | Lung (HOP-92) | 1.35 (GI50) | [7] |

| BS230 | 4-Chloro | Breast (MCF7) | More cytotoxic than Doxorubicin | [8] |

| BS130 | 4-Chloro | Breast (MCF7) | More cytotoxic than Doxorubicin | [8] |

Note: Data is often presented for a series of related compounds where the this compound is part of a larger, more complex molecule.

Antimicrobial Activity

The piperazine scaffold is a component of many antimicrobial agents.[5] Derivatives incorporating this moiety have been tested against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][9][10] The presence of electron-withdrawing groups, such as the nitro group, can contribute to potent antibacterial activity.[5]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[11]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Derivative | Pathogen | Activity (MIC in µM/µg/mL) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | [5] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | [5] |

| RL-308 | Shigella flexineri | 2 µg/mL | [11] |

| RL-308 | S. aureus | 4 µg/mL | [11] |

| RL-308 | MRSA | 16 µg/mL | [11] |

| Compound 3a | S. epidermidis | 4.88 µg/mL | [13] |

| Compound 3h | E. faecalis | Three times more active than Amikacin | [13] |

Central Nervous System (CNS) Activity

Piperazine derivatives are well-represented in drugs targeting the central nervous system.[14] While direct studies on this compound itself are limited, related structures are known to interact with neurotransmitter systems.[15] Some studies suggest that nitro-substituted piperazine derivatives may exhibit a higher binding affinity for serotonin receptors, such as the 5-HT1A receptor, potentially due to enhanced dipole interactions.[5] This suggests potential applications as antidepressants or anxiolytics.[15]

The interaction of piperazine derivatives with CNS receptors is a key area of investigation.

Caption: Logical relationship of a piperazine derivative interacting with a CNS target.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in the synthesis of novel, biologically active compounds. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with emerging possibilities in the realm of CNS disorders. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies, guiding the design of next-generation therapeutics with enhanced potency and selectivity.[5] Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic targets, and developing multi-target agents to address complex diseases like cancer and drug-resistant infections. The continued exploration of this versatile scaffold promises to yield new and effective clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 72141-41-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. ijcmas.com [ijcmas.com]

- 12. neuroquantology.com [neuroquantology.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine [smolecule.com]

Spectroscopic Profile of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-(4-Nitrobenzoyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on analyses of related structures and spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.60 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~3.85 | Broad Singlet | 4H | Piperazine (H-2', H-6') |

| ~3.00 | Broad Singlet | 4H | Piperazine (H-3', H-5') |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Carbonyl (C=O) |

| ~150.0 | Aromatic (C-4) |

| ~142.0 | Aromatic (C-1) |

| ~128.0 | Aromatic (C-2, C-6) |

| ~124.0 | Aromatic (C-3, C-5) |

| ~48.0 | Piperazine (C-2', C-6') |

| ~43.0 | Piperazine (C-3', C-5') |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O Stretch (Amide)[1] |

| ~1520 | Strong | Asymmetric NO₂ Stretch[1] |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1280 | Medium | C-N Stretch |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 150 | [O₂NC₆H₄CO]⁺ |

| 85 | [C₄H₉N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

-

Employ a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon signals (typically 0-180 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

High-quality IR spectra of solid this compound can be obtained using the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the resulting fine powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

In Silico and Molecular Docking Studies of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrobenzoyl)piperazine and its derivatives represent a class of compounds with significant therapeutic potential, particularly in oncology. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1] The addition of a 4-nitrobenzoyl group can confer specific biological activities and provides a handle for further chemical modifications. This technical guide provides a comprehensive overview of the in silico and molecular docking studies of this compound, alongside relevant synthetic methodologies and anticancer activity data of closely related analogs. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the computational and experimental evaluation of this promising compound class.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3] N-acylated piperazines, in particular, are of significant interest as the acyl group can modulate the compound's biological activity and pharmacokinetic profile.[2] this compound, featuring a strong electron-withdrawing nitro group, serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[2] In silico and molecular docking studies are powerful computational tools used to predict the binding affinity and interaction of a ligand with its biological target, thereby guiding the rational design of more potent and selective drug candidates.[2][4] This guide will delve into the synthesis, potential anticancer activities, and computational analysis of this compound and its derivatives.

Synthesis and Characterization

The primary synthetic route to this compound and its derivatives is through the nucleophilic acyl substitution of piperazine with a substituted benzoyl chloride.[2][3]

General Synthesis Workflow

The synthesis of a representative derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, is outlined below. This multi-step synthesis involves the reduction of a benzophenone, chlorination, and subsequent nucleophilic substitution with piperazine, followed by acylation.

Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)[3]

-

Synthesis of 1-(4-chlorobenzhydryl)piperazine (4):

-

4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C.

-

Sodium borohydride (NaBH4) is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

The resulting benzhydrol intermediate is treated with thionyl chloride to yield 4-chlorobenzhydryl chloride.

-

This chloride is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to produce 1-(4-chlorobenzhydryl)piperazine.

-

-

Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e):

-

A solution of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane is cooled to 0–5 °C.

-

Triethylamine is added, and the mixture is stirred for 10 minutes.

-

4-Nitrobenzoyl chloride is then added, and the reaction mixture is stirred for 5–6 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.

-

The final product is purified by column chromatography.

-

In Silico and Molecular Docking Studies

While specific molecular docking studies for this compound are not extensively reported, research on similar piperazine derivatives provides a framework for potential targets and methodologies.[5][6]

Potential Therapeutic Targets and Rationale

Derivatives of piperazine have shown promise as anticancer agents by targeting various key proteins involved in cancer progression.[3][5] Potential targets for this compound could include:

-

Topoisomerase II (Topo II): An enzyme crucial for DNA replication and cell division. Inhibition of Topo II leads to DNA damage and apoptosis in cancer cells.[5]

-

eIF4A1: An ATP-dependent RNA helicase involved in the initiation of protein translation, which is often dysregulated in cancer.[7]

-

Tyrosine Kinases (e.g., EGFR): These enzymes play a critical role in cell signaling pathways that control cell growth and proliferation.[8]

Hypothetical Molecular Docking Workflow

A typical in silico workflow to investigate the interaction of this compound with a protein target is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 72141-41-4 | Benchchem [benchchem.com]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 1-(4-Nitrobenzoyl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrobenzoyl)piperazine is a key chemical intermediate recognized for its foundational role in the synthesis of diverse, pharmacologically active compounds. The inherent structural features of the piperazine ring, combined with the electronic properties of the 4-nitrobenzoyl group, make this molecule a versatile scaffold in drug discovery.[1] Derivatives stemming from this core structure have demonstrated a wide spectrum of biological activities, including significant anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive review of the synthesis, applications, and biological evaluation of this compound and its analogues, offering detailed experimental protocols and quantitative data to support researchers in the field of medicinal chemistry.

Introduction

The piperazine heterocycle is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[2] Its presence in a molecular structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When acylated with a 4-nitrobenzoyl group, the resulting compound, this compound, becomes a valuable building block for several reasons.[1] The second nitrogen atom of the piperazine ring remains available for further substitution, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Furthermore, the nitro group is a strong electron-withdrawing moiety that can be chemically reduced to an amino group, providing another site for molecular elaboration.[1] Research has primarily focused on leveraging this scaffold to develop novel agents for oncology and infectious diseases.[1]

Synthesis and Characterization

The most common and efficient method for preparing this compound is the direct nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] The reaction is typically performed in a suitable solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The synthesis is a straightforward acylation reaction. Key parameters such as temperature, reaction time, and purification method are optimized to maximize yield and purity.[1]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a scaffold for creating libraries of novel compounds for biological screening.[1] By modifying the core structure, researchers can develop derivatives with enhanced potency and selectivity for various biological targets.[1]

Anticancer Activity

The piperazine nucleus is a component of several anticancer agents.[1] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.[1][2] One study synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-nitro substituted compound (5e), and tested their growth inhibitory effects.[2]

The general strategy involves using the this compound core and adding different substituents to the second piperazine nitrogen to explore how these changes affect biological activity.

Table 1: Growth Inhibitory (GI₅₀) Activity of a this compound Derivative

Compound 5e: 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| T47D | Breast | 0.31 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[2]

Antimicrobial and Antitubercular Activity

Piperazine derivatives are well-known for their antimicrobial properties. While specific data for the parent this compound is limited, structurally related compounds have shown promising activity. For instance, a study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb).[3] Another piperazine-containing benzothiazinone analogue, TZY-5-84, showed potent activity against Mtb H37Rv with MIC values lower than standard drugs like isoniazid (INH) and rifampicin (RFP).[4]

Table 2: In Vitro Antitubercular Activity of Related Piperazine Derivatives

| Compound Class | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

| 2,4-Dinitrobenzenesulfonamide Derivatives | H37Rv | 0.78 to >25 | [3] |

| Piperazine-containing Benzothiazinone (TZY-5-84) | H37Rv | 0.014 to 0.015 (mg/L) | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on established methodologies.[1][2]

-

Preparation: Dissolve piperazine (1.0 eq) and a base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., chloroform or DCM) in a round-bottom flask.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled piperazine mixture dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein.[5][6][7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for a specified period (typically 48-72 hours).[6]

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.[6]

-

Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[6]

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5]

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[5][7] The amount of bound dye is proportional to the number of viable cells.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is commonly used.[3][10][11]

-

Preparation of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton broth.[10]

-

Preparation of Inoculum: Suspend 3-5 isolated colonies of the test organism (e.g., S. aureus or E. coli) in sterile saline or broth. Adjust the suspension to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 35-37 °C for 16-20 hours.[9][10]

-

Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the dual reactivity offered by the piperazine nitrogen and the reducible nitro group provide a robust platform for generating diverse chemical libraries. The demonstrated success of its derivatives, particularly in the development of potential anticancer and antimicrobial agents, underscores its importance. Future research can continue to exploit this scaffold to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, addressing unmet needs in oncology and infectious disease treatment.

References

- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]

The Synthesis of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide

An In-depth Whitepaper on the Discovery, History, and Synthesis of a Key Pharmaceutical Intermediate

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate pharmacokinetic profiles, have made it a staple for drug development professionals. This technical guide focuses on a critical derivative, 1-(4-Nitrobenzoyl)piperazine, a versatile building block used in the synthesis of a wide array of pharmacologically active molecules. We provide a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a historical perspective on its role in drug discovery.

Introduction: The Significance of the Piperazine Scaffold

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is a key component in a multitude of blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[1] The two nitrogen atoms enhance the pharmacokinetic properties of drug candidates by serving as hydrogen bond donors and acceptors, which can increase water solubility and bioavailability.[2] Consequently, piperazine derivatives are integral to compounds with a vast therapeutic spectrum, including antidepressant, anticancer, antiviral, and antifungal properties.[3]

This compound serves as a crucial intermediate in this landscape. The molecule combines the favorable piperazine core with a 4-nitrobenzoyl group. This group not only influences the electronic properties of the molecule but also provides a synthetic handle for further chemical modifications, such as the reduction of the nitro group to an amine, enabling the creation of diverse compound libraries.[4]

Historical Context

While a singular, seminal "discovery" of this compound is not prominent in the literature, its synthesis is a classic and straightforward application of a fundamental organic reaction: the N-acylation of a secondary amine. The methods for its creation emerged from the well-established body of work on amide bond formation developed over the 20th century.

The history of this compound is therefore intrinsically linked to the rise of the piperazine scaffold in medicinal chemistry. As researchers began recognizing the value of the piperazine moiety in the mid-20th century for applications ranging from anthelmintics to central nervous system agents, the need for reliable methods to create diverse derivatives grew.[5][6] The acylation of piperazine with various benzoyl chlorides, including the 4-nitro substituted variant, became a routine and efficient method for generating intermediates for structure-activity relationship (SAR) studies in countless drug discovery programs.

Core Synthesis Pathway and Mechanism

The principal and most widely employed method for synthesizing this compound is the direct N-acylation of piperazine with 4-nitrobenzoyl chloride. This reaction is a nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The reaction mechanism proceeds in several steps. The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen chloride byproduct and deprotonate the piperazine nitrogen to yield the final product.

Experimental Protocols

Synthesis of Precursor: 4-Nitrobenzoyl Chloride

The acylating agent is readily prepared from commercially available 4-nitrobenzoic acid.

Procedure:

-

In a round-bottomed flask equipped to handle gas evolution, mix 4-nitrobenzoic acid (1.0 eq) and phosphorus pentachloride (1.0 eq).

-

Heat the mixture on a water bath, with occasional shaking. The reaction will begin with a vigorous evolution of hydrogen chloride gas.

-

Continue heating until the reaction is complete, and a homogeneous yellow liquid is formed (typically 15-30 minutes after the reaction starts).

-

Transfer the mixture to a Claisen flask for distillation. First, remove the phosphorus oxychloride byproduct by distillation at atmospheric pressure, heating the oil bath to 200–220 °C.

-

Distill the remaining liquid under reduced pressure (b.p. 155 °C / 20 mmHg). The distillate solidifies into a yellow crystalline mass.

-

The product can be further purified by recrystallization from carbon tetrachloride to yield fine yellow needles.

Synthesis of this compound

The following protocol is adapted from a reported synthesis by Waszkielewicz et al. (2019).

Materials:

-

Piperazine (2.0 eq)

-

4-Nitrobenzoyl chloride (1.0 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottomed flask, dissolve piperazine (2.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of 4-nitrobenzoyl chloride dropwise to the cold piperazine solution over 15-20 minutes.

-

After the addition is complete, add triethylamine (1.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure compound.

Quantitative and Characterization Data

The following tables summarize the key quantitative and spectroscopic data for this compound.

Table 1: Physical and Reaction Data

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₃N₃O₃ | N/A |

| Molecular Weight | 235.24 g/mol | N/A |

| Appearance | Yellow Solid | Waszkielewicz et al., 2019 |

| Yield | 94% | Waszkielewicz et al., 2019 |

| Melting Point (°C) | 140-141 | Waszkielewicz et al., 2019 |

| Rƒ Value | 0.43 (DCM/MeOH, 20:1) | Waszkielewicz et al., 2019 |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | 3303 (N-H), 1629 (C=O), 1515, 1347 (NO₂) | Waszkielewicz et al., 2019 |

| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 8.28 (d, J=8.8 Hz, 2H, Ar-H), 7.58 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (br s, 2H, piperazine-H), 3.59 (br s, 2H, piperazine-H), 2.99 (t, J=5.0 Hz, 4H, piperazine-H), 1.90 (s, 1H, NH) | Waszkielewicz et al., 2019 |

| ¹³C-NMR (100 MHz, CDCl₃, δ ppm) | 168.86, 149.23, 142.30, 128.23, 124.08, 48.90, 44.50, 43.83, 41.83 | Waszkielewicz et al., 2019 |

| MS (ESI, m/z) | 236.1 [M+H]⁺ | Waszkielewicz et al., 2019 |

Conclusion

This compound is a foundational building block in modern drug discovery, synthesized through a robust and high-yielding acylation reaction. Its historical and continued importance is tied to the proven success of the piperazine scaffold in improving the therapeutic potential of drug candidates. The detailed protocols and comprehensive characterization data provided in this guide serve as a valuable resource for researchers and scientists, enabling the reliable synthesis and application of this versatile intermediate in the development of novel pharmacologically active compounds.

References

- 1. (4-Methylpiperazin-1-yl)(4-nitrophenyl)Methanone synthesis - chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Nitrobenzoyl)piperazine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(4-nitrobenzoyl)piperazine from 4-nitrobenzoyl chloride and piperazine. The primary synthesis route is a nucleophilic acyl substitution reaction. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Reaction Principle

The synthesis of this compound is achieved through the acylation of piperazine with 4-nitrobenzoyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is generally performed in a chlorinated solvent like chloroform or dichloromethane.[1]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Piperazine

-

4-Nitrobenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

Spectroscopic instruments (IR, NMR)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acid Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled piperazine solution over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2] Alternatively, recrystallization from a suitable solvent like ethyl acetate can be employed to yield the pure product.[3]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its derivatives.

| Parameter | Value | Reference |

| Yield | 73-90% (for derivatives) | [2] |

| Melting Point | 75 °C (for 4-nitrobenzoyl chloride) | [4] |

| Boiling Point | 155 °C at 20 hPa (for 4-nitrobenzoyl chloride) | [4] |

| IR (KBr, cm⁻¹) of a derivative | 3073, 2961, 1643, 1358, 1283 | [2][5] |

| ¹H-NMR (DMSO, 400 MHz) of a derivative | δ 2.68, 3.00, 3.50, 4.11 (piperazine protons), 5.13 (-CH), 7.39-7.44, 7.62-7.64, 7.94 (aromatic protons), 13.36 (NH) | [2][5] |

Note: Spectroscopic data provided is for a derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, as detailed data for the specific target molecule was not available in the search results.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

Application Note: Protocol for the Acylation of Piperazine with 4-Nitrobenzoyl Chloride

Abstract

This application note provides a detailed protocol for the synthesis of N-(4-nitrobenzoyl)piperazine through the acylation of piperazine with 4-nitrobenzoyl chloride. This reaction is a fundamental example of nucleophilic acyl substitution and is a common transformation in medicinal chemistry and drug development for the creation of diverse molecular scaffolds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification.

Introduction

Piperazine and its derivatives are significant pharmacophores found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The acylation of the piperazine ring is a key synthetic strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[3] The reaction of piperazine with 4-nitrobenzoyl chloride is a robust method to introduce a 4-nitrobenzoyl moiety, which can serve as a crucial building block for further functionalization, such as the reduction of the nitro group to an amine.[3] This document presents a standardized and reproducible protocol for this synthesis.

Reaction Scheme

The core of this protocol is the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride. The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as triethylamine, is used to quench the hydrogen chloride byproduct generated during the reaction.

Reaction: Piperazine + 4-Nitrobenzoyl Chloride → N-(4-nitrobenzoyl)piperazine

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for the acylation of piperazine.

| Parameter | Value/Condition | Source |

| Reactants | ||

| Piperazine | 1.0 equivalent | [3] |

| 4-Nitrobenzoyl Chloride | 1.0 - 1.1 equivalents | [4][5] |

| Base | ||

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.5 - 3.0 equivalents | [3][4][5][6] |

| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | [3][4][5][6] |

| Temperature | 0 °C to Room Temperature | [3][4][5] |

| Reaction Time | 4 - 24 hours | [3][5] |

| Typical Yield | Good to High (specific percentages vary based on scale and purification) | [4] |

Experimental Protocol

Materials:

-

Piperazine

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

-

Column chromatography setup (silica gel, appropriate eluent system)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.[3][5]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3][4]

-

Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred piperazine solution over 10-15 minutes, maintaining the temperature at 0 °C.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.[5]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-nitrobenzoyl)piperazine.

-

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of N-(4-nitrobenzoyl)piperazine.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Nitrobenzoyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane and chloroform are volatile and harmful; avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid.

Conclusion